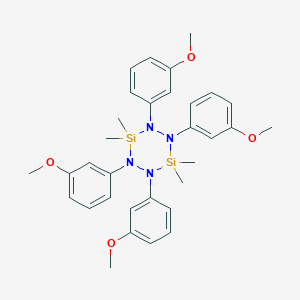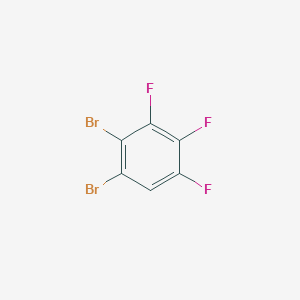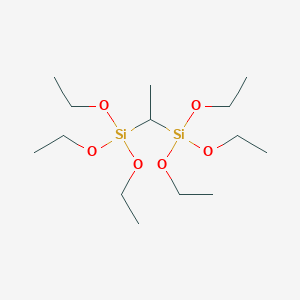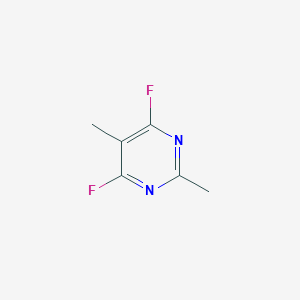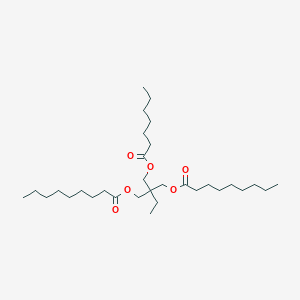
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate, also known as EDON, is a chemical compound that has been extensively studied for its potential applications in scientific research. EDON is a versatile molecule that can be synthesized using various methods, and its mechanism of action has been extensively investigated.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate is not fully understood, but it is believed to be related to its surfactant properties. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate is a nonionic surfactant that can reduce the surface tension of water and other liquids. It is believed that the surfactant properties of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate allow it to interact with biological membranes and other surfaces, which can affect the behavior of cells and other biological systems.
Effets Biochimiques Et Physiologiques
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate can affect the behavior of cells, including cell adhesion, proliferation, and migration. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate can reduce the severity of experimental colitis and protect against liver damage caused by alcohol consumption.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate is its versatility. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate can be synthesized using various methods, and it can be used in a wide range of biological and chemical systems. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate is also relatively easy to prepare and handle in the laboratory. However, there are some limitations to the use of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate in lab experiments. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate can be toxic to cells at high concentrations, and its effects on biological systems can be complex and difficult to interpret.
Orientations Futures
There are many potential future directions for research on 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate. One area of interest is the development of new drug delivery systems using 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has been shown to be effective in the preparation of liposomes and other drug delivery systems, and further research could lead to the development of new and more effective drug delivery systems. Another area of interest is the study of the mechanism of action of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate. Further research could help to elucidate the ways in which 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate interacts with biological systems and could lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate can be synthesized using various methods. One of the most common methods involves the reaction of 2-ethyl-2-hydroxymethyl-1,3-propanediol with heptanoic anhydride to form 2-ethyl-2-(heptanoyloxymethyl)-1,3-propanediol. This intermediate is then reacted with nonanoic acid to form 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate. Other methods of synthesis include the reaction of 2-ethyl-2-(chloromethyl)-1,3-propanediol with nonanoic acid and the reaction of 2-ethyl-2-(bromomethyl)-1,3-propanediol with nonanoic acid.
Applications De Recherche Scientifique
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has been extensively studied for its potential applications in scientific research. One of the main applications of 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate is as a surfactant in various biological and chemical systems. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has been shown to be effective in stabilizing emulsions and suspensions, and it has been used in the preparation of liposomes and microemulsions. 2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate has also been used in the synthesis of nanoparticles and in the preparation of drug delivery systems.
Propriétés
Numéro CAS |
15834-06-7 |
|---|---|
Nom du produit |
2-Ethyl-2-(((1-oxoheptyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate |
Formule moléculaire |
C31H58O6 |
Poids moléculaire |
526.8 g/mol |
Nom IUPAC |
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate |
InChI |
InChI=1S/C31H58O6/c1-5-9-12-15-17-20-23-29(33)36-26-31(8-4,25-35-28(32)22-19-14-11-7-3)27-37-30(34)24-21-18-16-13-10-6-2/h5-27H2,1-4H3 |
Clé InChI |
WISHAYXBCWYEPX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCCCC |
SMILES canonique |
CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCCCC |
Autres numéros CAS |
15834-06-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



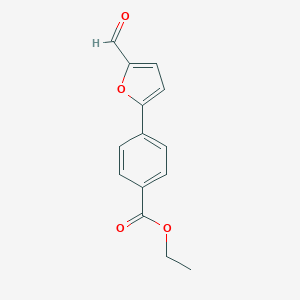
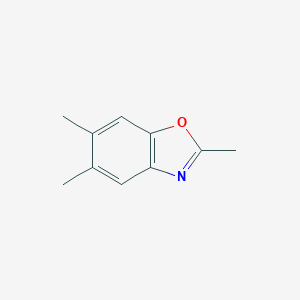
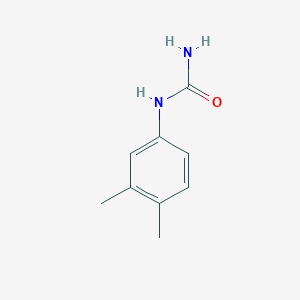
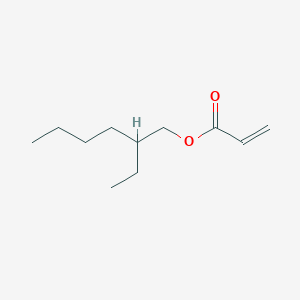
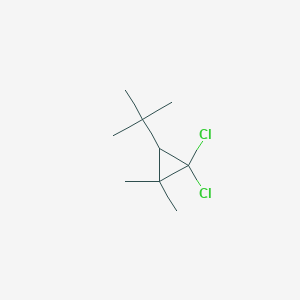
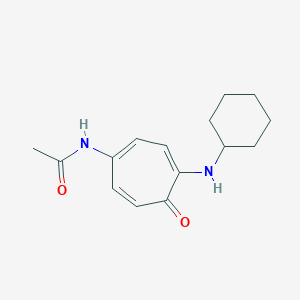
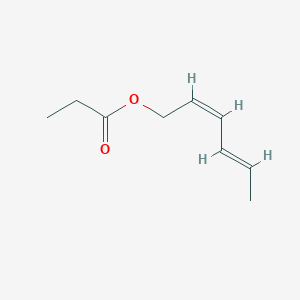
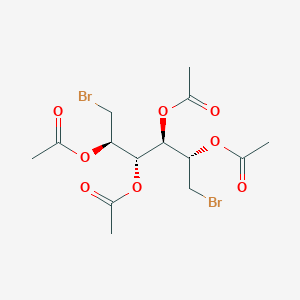
![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)
![4-[2-Hydroxy-2-(4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B90921.png)
